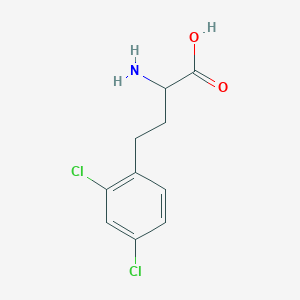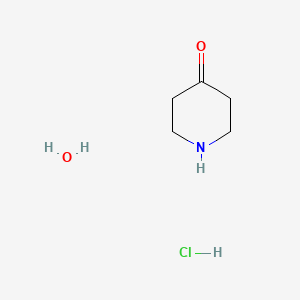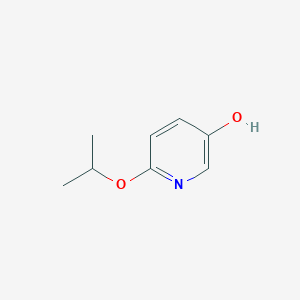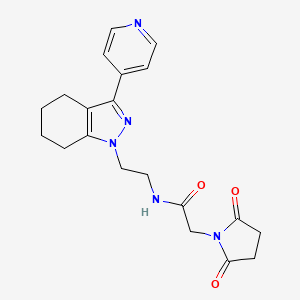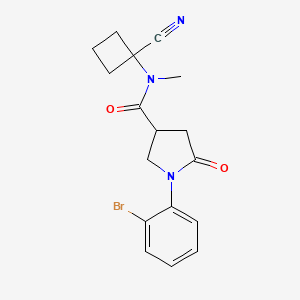
1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide, also known as BMS-986205, is a novel small molecule inhibitor that has gained significant attention in the scientific community. This compound has been extensively researched for its potential applications in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Mecanismo De Acción
1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and have been implicated in the development of various diseases, including cancer and inflammatory disorders. 1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with chromatin and inhibiting gene transcription. This leads to the downregulation of genes that are critical for disease progression, resulting in the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to exhibit potent anti-proliferative effects in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Furthermore, 1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to modulate the immune response by inhibiting the differentiation of T helper 17 (Th17) cells, which are implicated in the development of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is its selectivity for BET proteins, which reduces the risk of off-target effects. Additionally, 1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has shown excellent pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, the main limitation of 1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is its relatively low solubility, which can complicate its use in in vitro and in vivo experiments.
Direcciones Futuras
1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has shown great promise as a therapeutic agent in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Additionally, future studies could focus on the development of more potent and selective BET inhibitors, as well as the identification of biomarkers that can predict patient response to BET inhibitors. Furthermore, the potential application of BET inhibitors in combination with other therapeutic agents could also be explored, as this could enhance their efficacy and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of 1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves a multi-step process that includes the reaction of 1-(2-bromophenyl)-2-methylpropan-2-amine with 1-cyanocyclobutane-1-carboxylic acid to form the corresponding amide. This intermediate is then subjected to cyclization with N-methylpyrrolidin-2-one to form the final product. The synthesis method has been optimized to produce high yields of 1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide with excellent purity.
Aplicaciones Científicas De Investigación
1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has shown great potential as a therapeutic agent in various preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential application in cancer therapy. Additionally, 1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and psoriasis. Furthermore, 1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to modulate the immune response, indicating its potential application in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-20(17(11-19)7-4-8-17)16(23)12-9-15(22)21(10-12)14-6-3-2-5-13(14)18/h2-3,5-6,12H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVSRPWDOBFCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC(=O)N(C1)C2=CC=CC=C2Br)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


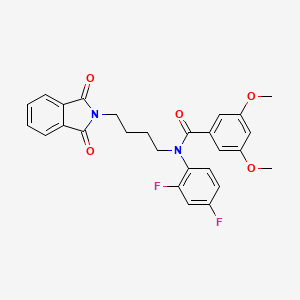
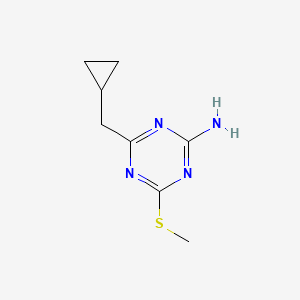
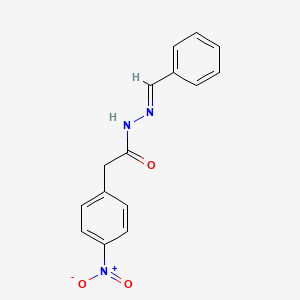
![(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride](/img/structure/B2853977.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)
